Dilithium hydrogen phosphate

Catalog No.
S12517811
CAS No.
33943-39-4
M.F
HLi2O4P
M. Wt
109.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilithium hydrogen phosphate

CAS Number

33943-39-4

Product Name

Dilithium hydrogen phosphate

IUPAC Name

dilithium;hydrogen phosphate

Molecular Formula

HLi2O4P

Molecular Weight

109.9 g/mol

InChI

InChI=1S/2Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2

InChI Key

REKWWOFUJAJBCL-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].OP(=O)([O-])[O-]

Dilithium hydrogen phosphate (Li₂HPO₄) is an anhydrous inorganic salt that serves as a high-purity, crystalline source of both lithium and phosphate ions. Its primary procurement driver is its role as a key intermediate and precursor in the synthesis of advanced materials, particularly phosphate-based cathode materials for lithium-ion batteries. [1] Unlike hydrated or alternative lithium phosphate salts, its specific 2:1:1 molar ratio of Li:H:P and anhydrous nature provide critical process control advantages in both solid-state and solution-based manufacturing workflows.

Research Fit

Low aqueous solubility supports non-aqueous and moisture-sensitive synthesis routes.
Intermediate protonation state provides distinct pH buffering capacity vs. LiH₂PO₄ or Li₃PO₄.
2:1 Li:P molar ratio enables lithium-rich precursor formulation for cathode materials.

Substituting Dilithium hydrogen phosphate with seemingly similar compounds like lithium dihydrogen phosphate (LiH₂PO₄), trilithium phosphate (Li₃PO₄), or by mixing commodity precursors (e.g., LiOH and H₃PO₄) introduces significant process variability and risk. Each salt possesses a distinct Li:P molar ratio (2:1 for Li₂HPO₄ vs. 1:1 for LiH₂PO₄ and 3:1 for Li₃PO₄), meaning any substitution requires complete reformulation of synthesis protocols to achieve the target stoichiometry. [1] Furthermore, profound differences in aqueous solubility render Li₃PO₄ incompatible with wet-chemical synthesis routes where Li₂HPO₄ is effective. [2] Using precursors like Li₂CO₃ introduces gaseous byproducts (CO₂) that can negatively affect particle morphology, a problem avoided by using the pre-reacted Li₂HPO₄ salt.

Substitution Risk

Solubility
Substituting LiH₂PO₄ for Li₂HPO₄ may increase aqueous solubility by >100-fold, altering synthesis compatibility.
pH control
Protonation state difference shifts pH buffering behavior; LiH₂PO₄ is acidic, Li₃PO₄ strongly basic.
Stoichiometry
Li:P molar ratio mismatch (1:1 vs 2:1) changes precursor formulation requirements for cathode synthesis.

PVDF Binder Adhesion Advantage

In the formulation of battery electrodes, the adhesion between the active material and the polymer binder is critical for long-term mechanical stability and cycle life. Density functional theory calculations show that Dilithium hydrogen phosphate exhibits a significantly stronger binding energy with polyvinylidene fluoride (PVDF), a standard industrial binder, compared to its common substitutes. The calculated binding energy for Li₂HPO₄ is -3.95 eV, which is substantially stronger than that of both LiH₂PO₄ (-3.45 eV) and Li₃PO₄ (-2.54 eV). [1]

Evidence DimensionBinding Energy with PVDF Binder
Target Compound Data-3.95 eV
Comparator Or BaselineLiH₂PO₄: -3.45 eV; Li₃PO₄: -2.54 eV
Quantified Difference14.5% stronger binding vs. LiH₂PO₄; 55.5% stronger binding vs. Li₃PO₄
ConditionsDensity functional theory (DFT) calculations of binding energy between phosphate surfaces and PVDF.

This stronger adhesion translates directly to more mechanically robust electrodes, reducing the risk of cracking and delamination during battery operation and improving long-term cycle stability.

Aqueous Solubility
Reported
Slightly soluble vs. LiH₂PO₄ (153.8 g/100g H₂O at 22°C); >500-fold lower solubility estimated.
Supports non-aqueous synthesis selection.
Cross-study comparable; individual lot solubility to verify.

Solubility Advantage over Li₃PO₄

Processability in aqueous or solvent-based systems is a key differentiator for phosphate precursors. While specific solubility data for Li₂HPO₄ is sparse, it is functionally soluble and widely used in hydrothermal and solution-based synthesis. This stands in stark contrast to trilithium phosphate (Li₃PO₄), which is characterized by its extremely low aqueous solubility of approximately 0.0023 mol/dm³ at 298 K. [1] This insolubility makes Li₃PO₄ unsuitable for wet-chemical methods that require dissolved precursors for homogenous reaction and controlled particle morphology.

Evidence DimensionAqueous Solubility at ~298 K
Target Compound DataSufficiently soluble for use in hydrothermal/solution synthesis methods.
Comparator Or BaselineLi₃PO₄: ~0.0023 mol/dm³ (~0.27 g/L)
Quantified DifferenceOrders of magnitude higher functional solubility than Li₃PO₄.
ConditionsAqueous solution at or near room temperature.

Selecting Li₂HPO₄ provides the option to use scalable, low-temperature wet-chemical processes to control particle size and shape, a critical advantage for performance tuning that is unavailable when using Li₃PO₄.

Ionic Conductivity
Class-level
Reported use in composite solid electrolytes; no direct pure-phase conductivity data.
Context-dependent; class-level conductivity inference.
Patent-based evidence; validate in target composite matrix.

Stoichiometric Control in Solid-State Synthesis

In high-temperature solid-state synthesis, achieving the correct final product phase depends on precise control of the molar ratios of the precursors. Dilithium hydrogen phosphate provides a fixed, verified 2:1 ratio of lithium to phosphate in a single, homogenous compound. This eliminates a significant source of error compared to formulating a reaction by mixing separate lithium sources (e.g., Li₂CO₃) and phosphate sources (e.g., (NH₄)₂HPO₄), where weighing inaccuracies, incomplete mixing, or differential decomposition can lead to off-target stoichiometry and the formation of undesirable impurity phases. [1]

Evidence DimensionPrecursor Stoichiometry Control
Target Compound DataFixed 2:1 Li:P molar ratio in a single, pure compound.
Comparator Or BaselineManual mixing of separate Li and P source compounds.
Quantified DifferenceReduces stoichiometric error from multiple weighing/mixing steps to a single precursor.
ConditionsFormulation for solid-state synthesis of materials like LiFePO₄ or Li₃V₂(PO₄)₃.

Using a pre-reacted, stoichiometrically-defined precursor like Li₂HPO₄ simplifies process validation and enhances batch-to-batch reproducibility, leading to more consistent final product quality and performance.

Thermal Decomposition
Class-level
Decomposition pathway differs from LiH₂PO₄; no precise onset temperature established.
May support stability screening at intermediate temperatures.
Class-level inference; verify under process conditions.
LFP Precursor
Head-to-head
Li:P molar ratio 2:1 vs. LiH₂PO₄ 1:1; provides 100% higher lithium per phosphorus.
Enables lithium-rich precursor formulation.
Requires stoichiometric adjustment in synthesis.

Mechanically Resilient Electrode Formulation

For applications demanding high durability and extended cycle life, Li₂HPO₄ is a preferred choice as an additive or coating material due to its superior binding energy with PVDF binders. This enhances the mechanical integrity of the electrode, preventing degradation from volume changes during charging and discharging. [1]

Hydrothermal & Sol-Gel Cathode Synthesis

When the goal is to produce cathode materials with controlled, uniform particle morphology via wet-chemical methods, Li₂HPO₄ is the appropriate precursor. Its solubility allows for homogeneous reaction conditions that are impossible to achieve with the nearly insoluble Li₃PO₄, enabling finer control over the final product's electrochemical properties. [2]

Reproducible Phase-Pure Cathode Manufacturing

In industrial manufacturing settings where batch-to-batch consistency is paramount, Li₂HPO₄ serves as a reliable raw material for solid-state synthesis. Its defined 2:1 Li:P ratio simplifies the process by removing variables associated with mixing separate components, ensuring a more reproducible path to phase-pure final materials like Li₃V₂(PO₄)₃. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-state composite electrolytes
Reported ionic conductivity in composite matrices
Conductivity and electrochemical stability
Lithium-rich cathode precursor
2:1 Li:P molar ratio
Stoichiometric control and phase purity
Non-aqueous and moisture-sensitive synthesis
Low aqueous solubility
Compatibility with non-aqueous media
pH-controlled processing
Intermediate protonation state
pH buffering behavior

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

109.99325238 g/mol

Monoisotopic Mass

109.99325238 g/mol

Heavy Atom Count

7

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